(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine
Description
(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine (CAS 914296-82-5, C₄₄H₄₄P₂) is a chiral monodentate phosphine ligand featuring a binaphthalene backbone with a methyl substituent at the 2' position and a dicyclohexylphosphine group at the 2 position . The (1R) configuration ensures axial chirality, critical for asymmetric catalysis.
Properties
Molecular Formula |
C33H37P |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
dicyclohexyl-[1-(2-methylnaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C33H37P/c1-24-20-21-25-12-8-10-18-29(25)32(24)33-30-19-11-9-13-26(30)22-23-31(33)34(27-14-4-2-5-15-27)28-16-6-3-7-17-28/h8-13,18-23,27-28H,2-7,14-17H2,1H3 |
InChI Key |
OGKHRGWIJRKOOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5CCCCC5)C6CCCCC6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-Dicyclohexyl(2’-methyl-[1,1’-binaphthalen]-2-yl)phosphine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the binaphthyl backbone, which is achieved through the coupling of 2-naphthol derivatives.
Phosphination: The binaphthyl backbone is then subjected to phosphination using chlorophosphines in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (1R)-Dicyclohexyl(2’-methyl-[1,1’-binaphthalen]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine can be oxidized to the corresponding phosphine oxide using oxidizing agents like hydrogen peroxide.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands in coordination complexes.
Coordination: The compound forms coordination complexes with transition metals, which are crucial in catalytic applications.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild temperatures.
Substitution: Various ligands, often under inert atmosphere.
Coordination: Transition metal salts, typically in organic solvents.
Major Products:
Oxidation: Phosphine oxide.
Substitution: New phosphine-ligand complexes.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
(1R)-Dicyclohexyl(2’-methyl-[1,1’-binaphthalen]-2-yl)phosphine is extensively used in:
Chemistry: As a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: In the synthesis of biologically active molecules where chirality is crucial.
Medicine: In the development of pharmaceuticals, especially those requiring enantioselective synthesis.
Industry: In the production of fine chemicals and agrochemicals, leveraging its catalytic properties.
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in catalytic processes. It coordinates with transition metals, forming complexes that facilitate various chemical transformations. The bulky cyclohexyl groups provide steric hindrance, enhancing the selectivity and efficiency of the catalytic reactions.
Comparison with Similar Compounds
Substituent Effects: Methyl vs. Methoxy, Vinyl, and Mesityloxy
The substituent at the 2' position significantly influences catalytic performance. Below is a comparative analysis:
Key Findings :
- Methoxy (Cy2MOP) : Superior enantioselectivity in malonamide cyclizations due to electron donation stabilizing transition states .
- Vinyl : Introduces conjugation but complicates synthesis .
- Mesityloxy : Extreme bulk may limit substrate scope but enhance selectivity in sterically demanding reactions .
Core Structure: Binaphthalene vs. Biphenyl
Rigidity and chirality induction depend on the core structure:
Key Findings :
Key Findings :
Catalytic Performance
Performance in asymmetric catalysis varies with ligand structure:
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